Mubritinib vs. Lapatinib and Erlotinib: Quantitative Antiproliferative Activity Comparison in Ba/F3 Cells
In a direct head-to-head comparison using Ba/F3 cells treated for 48 hours, Mubritinib demonstrated substantially greater antiproliferative potency than lapatinib or erlotinib. The measured IC50 values were 0.049 μM for Mubritinib, compared to 1.62 μM for lapatinib and 0.19 μM for erlotinib [1]. This represents an approximately 33-fold greater potency for Mubritinib relative to lapatinib and a 3.9-fold improvement over erlotinib in this cellular context.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.049 μM |
| Comparator Or Baseline | Lapatinib: 1.62 μM; Erlotinib: 0.19 μM |
| Quantified Difference | 33-fold more potent than lapatinib; 3.9-fold more potent than erlotinib |
| Conditions | Ba/F3 cells, 48-hour treatment |
Why This Matters
This head-to-head comparison provides quantitative justification for selecting Mubritinib over dual HER2/EGFR inhibitors when studying HER2-dependent proliferation with minimal confounding EGFR inhibition.
- [1] PMC4120652, Table 3. Comparative IC50 values of kinase inhibitors in Ba/F3 cells. View Source
